molecular formula C27H29NO4 B131431 (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester CAS No. 153037-45-7

(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester

Cat. No. B131431
M. Wt: 431.5 g/mol
InChI Key: LCBKAVCSXVIXIJ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester, also known as Boc-L-Phe(4-Ph)-OBzl, is a chemical compound that is commonly used in scientific research. This compound is a derivative of phenylalanine, an amino acid that is essential for protein synthesis in the human body. Boc-L-Phe(4-Ph)-OBzl has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl is not well understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of angiotensin-converting enzyme (ACE), an enzyme that plays a key role in regulating blood pressure. It has also been shown to stimulate the release of insulin from pancreatic beta cells, suggesting a potential role in diabetes treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of using (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl in lab experiments is its high purity and stability. It is also relatively easy to synthesize, and its chemical properties can be easily modified to suit specific research needs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl. One potential area of interest is its role in the treatment of hypertension and other cardiovascular diseases. Another potential area of research is the development of peptidomimetics based on (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl, which could have applications in drug discovery and development. Additionally, further studies are needed to elucidate the mechanism of action of (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl and its potential interactions with other biological molecules.

Synthesis Methods

The synthesis of (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl involves several steps. The first step is the protection of the amino group of phenylalanine with the Boc (tert-butoxycarbonyl) group. The second step is the coupling of the protected phenylalanine with benzyl bromide, followed by deprotection of the Boc group with trifluoroacetic acid. The final step is the esterification of the carboxylic acid group with benzyl alcohol. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl is widely used in scientific research as a building block for the synthesis of various peptides and peptidomimetics. Peptides are short chains of amino acids that play a crucial role in many biological processes, such as hormone regulation, immune response, and neurotransmission. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides, and they have potential applications in drug discovery and development.

properties

CAS RN

153037-45-7

Product Name

(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate

InChI

InChI=1S/C27H29NO4/c1-27(2,3)32-26(30)28-24(25(29)31-19-21-10-6-4-7-11-21)18-20-14-16-23(17-15-20)22-12-8-5-9-13-22/h4-17,24H,18-19H2,1-3H3,(H,28,30)/t24-/m0/s1

InChI Key

LCBKAVCSXVIXIJ-DEOSSOPVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

synonyms

BENZYL-2-(S)-N-BOC-AMINO-2-BIPHENYL PROPIONATE

Origin of Product

United States

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